molecular formula C14H13Cl B14023742 2-Chloro-4-ethyl-1,1'-biphenyl

2-Chloro-4-ethyl-1,1'-biphenyl

Cat. No.: B14023742
M. Wt: 216.70 g/mol
InChI Key: HCXLRQURMLCYFH-UHFFFAOYSA-N
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Description

2-Chloro-4-ethyl-1,1’-biphenyl is an organic compound with the molecular formula C14H13Cl. It is characterized by the presence of a chlorine atom and an ethyl group attached to a biphenyl structure. This compound is a white to light yellow solid at room temperature and is soluble in common organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Chloro-4-ethyl-1,1’-biphenyl involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid under mild conditions . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Toluene or ethanol

    Temperature: 80-100°C

Industrial Production Methods

In industrial settings, the production of 2-Chloro-4-ethyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethyl-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium amide in liquid ammonia for amination reactions.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

Major Products

    Substitution: Formation of 2-amino-4-ethyl-1,1’-biphenyl.

    Oxidation: Formation of 2-chloro-4-ethylbenzoic acid.

    Reduction: Formation of 2-chloro-4-ethylcyclohexane.

Mechanism of Action

The mechanism by which 2-Chloro-4-ethyl-1,1’-biphenyl exerts its effects involves its interaction with specific molecular targets. The chlorine and ethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect pathways related to oxidative stress, enzyme inhibition, and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-ethyl-1,1’-biphenyl is unique due to the presence of both chlorine and ethyl groups, which confer distinct chemical properties.

Properties

Molecular Formula

C14H13Cl

Molecular Weight

216.70 g/mol

IUPAC Name

2-chloro-4-ethyl-1-phenylbenzene

InChI

InChI=1S/C14H13Cl/c1-2-11-8-9-13(14(15)10-11)12-6-4-3-5-7-12/h3-10H,2H2,1H3

InChI Key

HCXLRQURMLCYFH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C2=CC=CC=C2)Cl

Origin of Product

United States

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